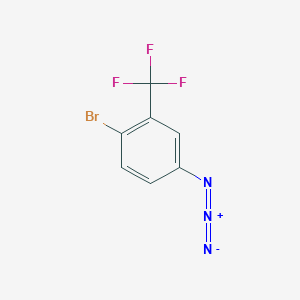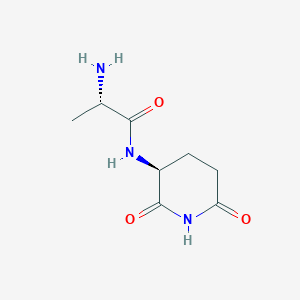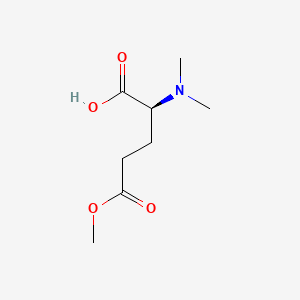
rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis is a cyclopropane derivative characterized by the presence of a bromomethyl group and a trifluoromethyl group on the cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis typically involves the cyclopropanation of alkenes using bromomethyl and trifluoromethyl reagents. One common method involves the reaction of an alkene with a bromomethyl trifluoromethyl carbene precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.
Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.
Reduction Reactions: Products include difluoromethyl and monofluoromethyl derivatives.
科学的研究の応用
rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in cyclopropanation reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
- 1-(Bromomethyl)-2-(difluoromethyl)cyclopropane
- 1-(Chloromethyl)-2-(trifluoromethyl)cyclopropane
- 1-(Bromomethyl)-2-(trifluoromethyl)cyclobutane
Uniqueness
rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis is unique due to the combination of the bromomethyl and trifluoromethyl groups on a cyclopropane ring. This structural arrangement imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The presence of both electron-withdrawing and electron-donating groups on the cyclopropane ring can influence the compound’s stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry.
特性
分子式 |
C5H6BrF3 |
|---|---|
分子量 |
203.00 g/mol |
IUPAC名 |
(1S,2R)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane |
InChI |
InChI=1S/C5H6BrF3/c6-2-3-1-4(3)5(7,8)9/h3-4H,1-2H2/t3-,4-/m1/s1 |
InChIキー |
DDNFMRMLLSCYSF-QWWZWVQMSA-N |
異性体SMILES |
C1[C@@H]([C@@H]1C(F)(F)F)CBr |
正規SMILES |
C1C(C1C(F)(F)F)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-chloro-N-[4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13490010.png)
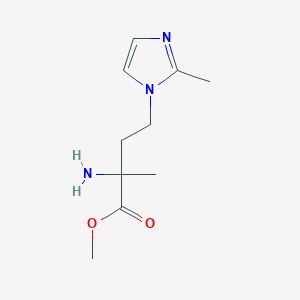

![methyl[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine](/img/structure/B13490019.png)
![5-tert-butyl 2-methyl 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate](/img/structure/B13490025.png)
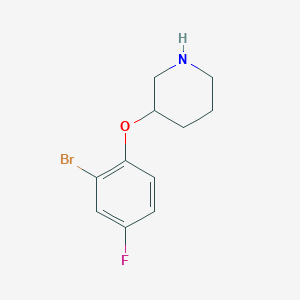
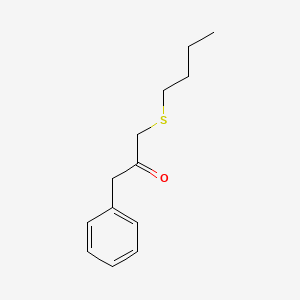
![Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride](/img/structure/B13490050.png)

